molecular formula C4H3ClF2N2 B6164349 3-(chlorodifluoromethyl)-1H-pyrazole CAS No. 1089212-43-0

3-(chlorodifluoromethyl)-1H-pyrazole

Cat. No. B6164349
CAS RN: 1089212-43-0
M. Wt: 152.5
InChI Key:
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Description

3-(Chlorodifluoromethyl)-1H-pyrazole, also known as CDFP, is an organic compound used in various scientific research applications. It is an important intermediate in the synthesis of many compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-(chlorodifluoromethyl)-1H-pyrazole has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of polymers, including polyurethanes and polyesters. In addition, this compound has been used in the synthesis of polymers for fuel cells and batteries, as well as in the synthesis of polymers for optical materials.

Mechanism of Action

The mechanism of action of 3-(chlorodifluoromethyl)-1H-pyrazole is not fully understood. It is believed to act as an inhibitor of some enzymes, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of some receptors, such as the serotonin receptor. In addition, this compound has been shown to interact with some nucleic acids, such as DNA and RNA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of some enzymes, such as cytochrome P450 enzymes. In addition, it has been shown to inhibit the activity of some receptors, such as the serotonin receptor. In vivo studies have shown that this compound has anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(chlorodifluoromethyl)-1H-pyrazole in lab experiments is that it is relatively easy to synthesize. It can be synthesized from a variety of starting materials, and the reaction conditions are relatively mild. In addition, this compound is relatively stable and has a low toxicity. One of the limitations of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 3-(chlorodifluoromethyl)-1H-pyrazole in scientific research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on the synthesis of this compound and the development of new methods of synthesis. Another potential direction is to investigate the use of this compound in the synthesis of polymers and other materials. Finally, further research could be conducted on the use of this compound in pharmaceuticals and agrochemicals.

Synthesis Methods

3-(chlorodifluoromethyl)-1H-pyrazole can be synthesized from a variety of starting materials. One method involves the reaction of 3-chlorofluoromethyl-1H-pyrazole-4-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate, which is then reacted with a nucleophilic reagent such as an amine or an alcohol to produce this compound. Other methods of synthesis include the reaction of 4-chloro-3-fluoromethyl-1H-pyrazole-5-carboxylic acid with a base, and the reaction of 3-chlorofluoromethyl-1H-pyrazole-4-carboxylic acid with an amine or an alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chlorodifluoromethyl)-1H-pyrazole involves the reaction of difluorocarbene with 1H-pyrazole followed by chlorination of the resulting product.", "Starting Materials": [ "1H-pyrazole", "Chlorine gas", "Sodium hydroxide", "Diethyl ether", "Methanol", "Potassium carbonate", "Fluorine gas" ], "Reaction": [ "Step 1: Preparation of difluorocarbene by reacting potassium carbonate with fluorine gas in diethyl ether.", "Step 2: Addition of difluorocarbene to 1H-pyrazole in methanol to form 3-difluoromethyl-1H-pyrazole.", "Step 3: Chlorination of 3-difluoromethyl-1H-pyrazole with chlorine gas in the presence of sodium hydroxide to form 3-(chlorodifluoromethyl)-1H-pyrazole." ] }

CAS RN

1089212-43-0

Molecular Formula

C4H3ClF2N2

Molecular Weight

152.5

Purity

95

Origin of Product

United States

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